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Compound of Interest

12-(t-Boc-amino)-1-dodecyl!
Compound Name:
Bromide

Cat. No.: B015350

CAS Number: 887353-35-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(t-Boc-amino)-1-dodecyl Bromide, with CAS number 887353-35-7, is a bifunctional
organic molecule of significant interest in medicinal chemistry and drug development. Its
structure incorporates a long C12 alkyl chain, which imparts lipophilicity, a terminal bromide
that serves as a reactive handle for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-
protected amine. This orthogonal design allows for sequential and controlled conjugation to
different molecular entities, making it a valuable building block, particularly as a linker in the
synthesis of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACSs) and
Antibody-Drug Conjugates (ADCS).

The long alkyl chain provides spatial separation between the two ends of a conjugate, which
can be crucial for biological activity. The Boc protecting group ensures the stability of the amine
during initial synthetic steps and can be readily removed under acidic conditions for
subsequent modifications. This technical guide provides a comprehensive overview of the
physicochemical properties, a detailed synthesis protocol, and potential applications of 12-(t-
Boc-amino)-1-dodecyl Bromide in drug development.
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Physicochemical Properties

A summary of the key physicochemical properties of 12-(t-Boc-amino)-1-dodecyl Bromide is
presented in the table below.

Property Value

CAS Number 887353-35-7

Molecular Formula C17H34BrNO2

Molecular Weight 364.36 g/mol

IUPAC Name tert-butyl (12-bromododecyl)carbamate

N-(12-Bromododecyl)carbamic Acid 1,1-

Synonyms )

Dimethylethyl Ester
Appearance Neat (liquid or solid)
Purity Typically =295%

Synthesis of 12-(t-Boc-amino)-1-dodecyl Bromide

The synthesis of 12-(t-Boc-amino)-1-dodecyl Bromide can be conceptualized as a two-step
process starting from 12-amino-1-dodecanol. The first step involves the selective protection of
the amino group with a Boc group, followed by the bromination of the hydroxyl group.

Experimental Protocol: N-Boc Protection of 12-Amino-1-
dodecanol

This protocol is adapted from general procedures for the Boc protection of amino alcohols.
Materials:

e 12-amino-1-dodecanol

» Di-tert-butyl dicarbonate (Bocz0)

e Sodium hydroxide (NaOH)
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Dichloromethane (DCM)

Water (H20)

Saturated sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Dissolve 12-amino-1-dodecanol (1.0 eq) in a mixture of dichloromethane and water.
Add sodium hydroxide (1.1 eq) to the vigorously stirred solution.

Dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane and add it dropwise to the
reaction mixture over 30 minutes.

Allow the reaction to stir at room temperature for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, separate the organic layer.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield tert-butyl (12-hydroxydodecyl)carbamate.

Experimental Protocol: Bromination of tert-butyl (12-
hydroxydodecyl)carbamate

This protocol is based on standard methods for the conversion of primary alcohols to alkyl

bromides.

Materials:
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tert-butyl (12-hydroxydodecyl)carbamate
Carbon tetrabromide (CBra)
Triphenylphosphine (PPhs)
Dichloromethane (DCM)

Saturated sodium bicarbonate solution
Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Dissolve tert-butyl (12-hydroxydodecyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq)
in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, maintaining the
temperature at O °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
Separate the organic layer and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography to obtain 12-(t-Boc-amino)-1-
dodecyl Bromide.
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Step 1: N-Boc Protection

12-Amino-1-dodecanol Boc20

i

Boc Protection

(DCM, NaOH, H20)

tert-butyl (12-hydroxydodecyl)carbamate

Step 2: Bromination

tert-butyl (12-hydroxydodecyl)carbamate CBr4, PPh3

Appel Reaction

(DCM)

12-(t-Boc-amino)-1-dodecyl Bromide

Click to download full resolution via product page

Synthetic workflow for 12-(t-Boc-amino)-1-dodecyl Bromide.

Application in Drug Development: A Linker for
PROTACs
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12-(t-Boc-amino)-1-dodecyl Bromide is an exemplary bifunctional linker suitable for the
synthesis of PROTACs. PROTACSs are heterobifunctional molecules that recruit a target protein
to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by
the proteasome. The linker plays a crucial role in orienting the target protein and the E3 ligase
for efficient ubiquitination.

The synthesis of a PROTAC using this linker would involve:

o Conjugation of the E3 Ligase Ligand: The bromide end of the linker can be reacted with a
nucleophilic group on the E3 ligase ligand.

e Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic
acid in DCM) to expose the primary amine.

o Conjugation of the Target Protein Ligand: The newly exposed amine is then coupled to a
carboxylic acid or other suitable functional group on the target protein ligand.

Representative Quantitative Data for PROTAC Linker
Activity

While specific data for PROTACS utilizing a C12 alkyl linker are not readily available in the
public domain, the following table presents representative data illustrating how linker length can
influence the degradation activity of a PROTAC. The data is hypothetical and for illustrative

purposes.
PROTAC with Linker DCso (nM) Dmax (%)
C4 Alkyl Linker 150 75
C8 Alkyl Linker 50 90
C12 Alkyl Linker 25 95
C16 Alkyl Linker 80 85

DCso: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.
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Mechanism of action for a PROTAC.

Conclusion

12-(t-Boc-amino)-1-dodecyl Bromide is a versatile and valuable building block for the
synthesis of complex molecules in drug discovery. Its bifunctional nature, with orthogonally
reactive groups, allows for controlled and sequential conjugation strategies. The long alkyl
chain provides a flexible spacer, which is often desirable in the design of linkers for modalities
such as PROTACSs. The synthetic protocols outlined in this guide, based on established
chemical transformations, provide a reliable pathway to access this important reagent. As the
field of targeted therapeutics continues to evolve, the demand for well-defined and versatile
linkers like 12-(t-Boc-amino)-1-dodecyl Bromide is expected to grow, underscoring its
importance for researchers and scientists in the development of next-generation medicines.

« To cite this document: BenchChem. [In-Depth Technical Guide: 12-(t-Boc-amino)-1-dodecyl
Bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015350#12-t-boc-amino-1-dodecyl-bromide-cas-
number-887353-35-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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